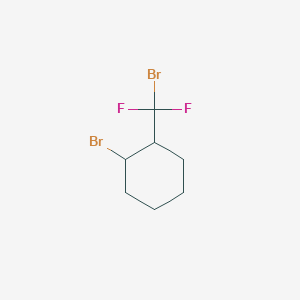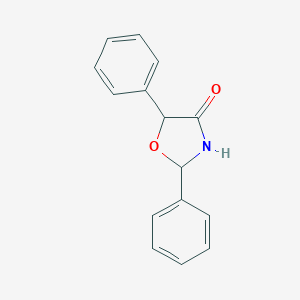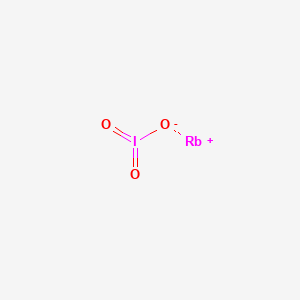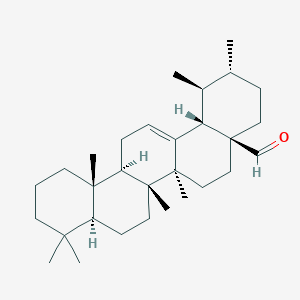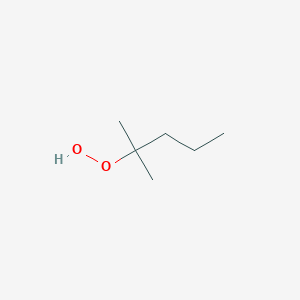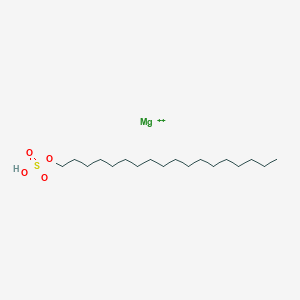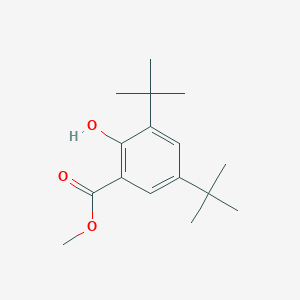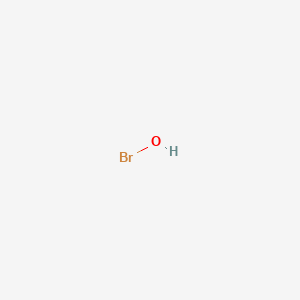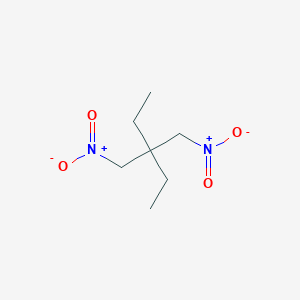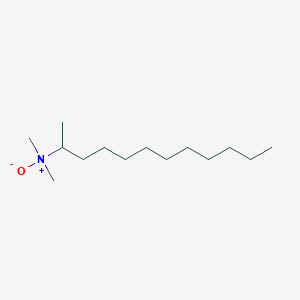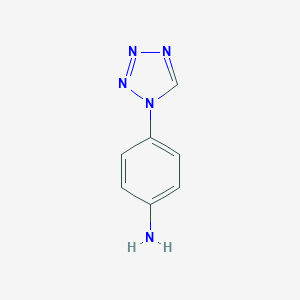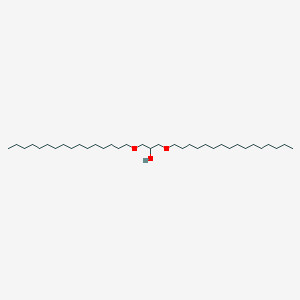
1,3-Bis(hexadecyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(hexadecyloxy)propan-2-ol (BHDP) is a synthetic compound that has been used in scientific research for its unique properties. BHDP is a member of the class of compounds known as glyceryl ethers, which are characterized by the presence of an ether linkage between the glycerol backbone and a hydrophobic group. BHDP has a long hydrophobic chain, which makes it highly soluble in nonpolar solvents and allows it to penetrate biological membranes.
Mécanisme D'action
1,3-Bis(hexadecyloxy)propan-2-ol is thought to interact with biological membranes through hydrophobic interactions, which disrupt the structure and function of the membrane. 1,3-Bis(hexadecyloxy)propan-2-ol has been shown to induce changes in the fluidity and permeability of membranes, which can affect the activity of membrane-bound enzymes and transporters.
Effets Biochimiques Et Physiologiques
1,3-Bis(hexadecyloxy)propan-2-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of protein kinase C (PKC) activity and the activation of phospholipase A2 (PLA2) activity. These effects are thought to be mediated through the interaction of 1,3-Bis(hexadecyloxy)propan-2-ol with biological membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Bis(hexadecyloxy)propan-2-ol in lab experiments is its high solubility in nonpolar solvents, which allows it to penetrate biological membranes and interact with membrane-bound proteins. However, one limitation of using 1,3-Bis(hexadecyloxy)propan-2-ol is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are a number of future directions for research involving 1,3-Bis(hexadecyloxy)propan-2-ol. One area of interest is the development of new liposomal formulations for drug delivery, which could improve the efficacy and safety of current drug therapies. Another area of interest is the use of 1,3-Bis(hexadecyloxy)propan-2-ol as a probe for studying the structure and function of biological membranes, which could lead to a better understanding of membrane-associated diseases. Finally, the development of new synthetic methods for 1,3-Bis(hexadecyloxy)propan-2-ol could lead to the production of more efficient and cost-effective compounds for scientific research.
Méthodes De Synthèse
1,3-Bis(hexadecyloxy)propan-2-ol can be synthesized by a number of methods, including the reaction of glycidol with hexadecanol in the presence of a strong acid catalyst. Other methods include the reaction of glycerol with hexadecyl bromide, or the reaction of hexadecanol with epichlorohydrin followed by the addition of glycerol.
Applications De Recherche Scientifique
1,3-Bis(hexadecyloxy)propan-2-ol has been used in a variety of scientific research applications, including as a membrane probe for studying the structure and function of biological membranes. 1,3-Bis(hexadecyloxy)propan-2-ol has also been used as a surfactant for the preparation of stable emulsions and as a solubilizing agent for hydrophobic compounds. In addition, 1,3-Bis(hexadecyloxy)propan-2-ol has been used as a component of liposomal formulations for drug delivery.
Propriétés
Numéro CAS |
14690-01-8 |
|---|---|
Nom du produit |
1,3-Bis(hexadecyloxy)propan-2-ol |
Formule moléculaire |
C35H72O3 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
1,3-dihexadecoxypropan-2-ol |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-33-35(36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
Clé InChI |
CSTYETQXRJUWCP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCC)O |
Autres numéros CAS |
14690-01-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




